molecular formula C15H28O3 B14264883 4-Dodecyl-1,3-dioxolan-2-one CAS No. 152463-27-9

4-Dodecyl-1,3-dioxolan-2-one

Cat. No.: B14264883
CAS No.: 152463-27-9
M. Wt: 256.38 g/mol
InChI Key: FPDBQIXHAHEZPC-UHFFFAOYSA-N
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Description

4-Dodecyl-1,3-dioxolan-2-one is a cyclic carbonate compound with the molecular formula C₁₅H₂₈O₃ It is characterized by a dioxolane ring substituted with a dodecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dodecyl-1,3-dioxolan-2-one can be synthesized through the reaction of dodecanol with ethylene carbonate under acidic or basic conditions. The reaction typically involves the formation of an intermediate dodecyl ethylene carbonate, which then cyclizes to form the desired dioxolanone ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Dodecyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dodecanoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the dioxolanone ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

    Oxidation: Dodecanoic acid and other carboxylic acids.

    Reduction: Dodecyl diol.

    Substitution: Various substituted dioxolanones depending on the nucleophile used.

Scientific Research Applications

4-Dodecyl-1,3-dioxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and surfactants.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: It is utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 4-dodecyl-1,3-dioxolan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The compound’s hydrophobic dodecyl chain allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-dioxolan-2-one: A smaller analog with a methyl group instead of a dodecyl chain.

    4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group, making it more hydrophilic.

    4-Vinyl-1,3-dioxolan-2-one: Features a vinyl group, allowing for polymerization reactions.

Uniqueness

4-Dodecyl-1,3-dioxolan-2-one is unique due to its long hydrophobic dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to form stable complexes with various molecules also sets it apart from other dioxolanones.

Properties

CAS No.

152463-27-9

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

4-dodecyl-1,3-dioxolan-2-one

InChI

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-17-15(16)18-14/h14H,2-13H2,1H3

InChI Key

FPDBQIXHAHEZPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1COC(=O)O1

Origin of Product

United States

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